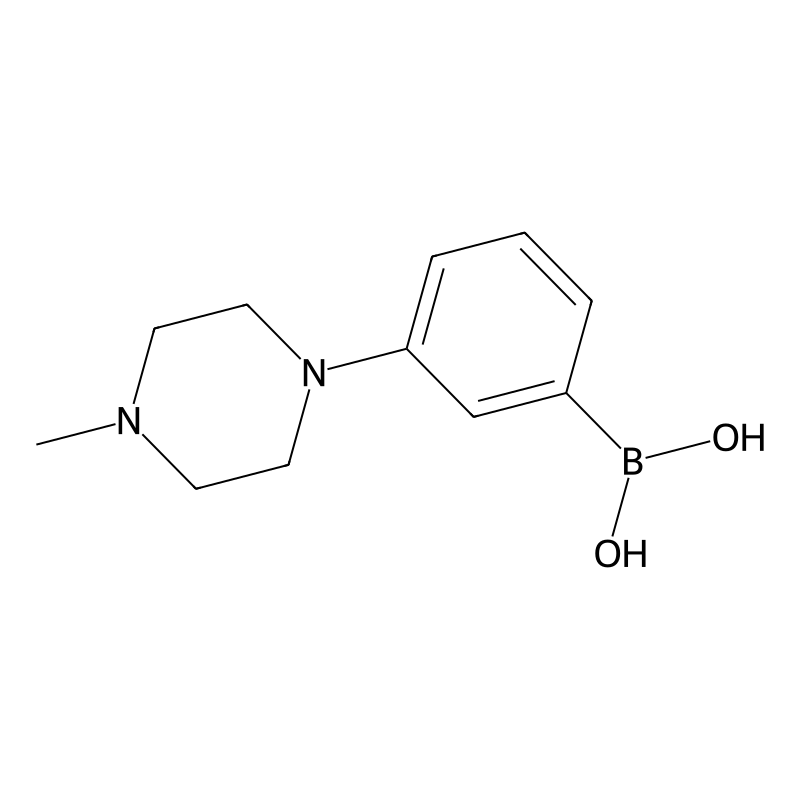

3-(4-Methyl-1-piperazinyl)phenylboronic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential for Protein-Protein Interactions

The boronic acid moiety in 3-(4-Methyl-1-piperazinyl)phenylboronic Acid can reversibly bind to diol-containing functional groups on proteins. This property makes it a potential candidate for disrupting protein-protein interactions (PPIs) that are crucial for various biological processes []. Disrupting specific PPIs is a promising strategy for developing new therapeutic drugs [].

Targeted Drug Delivery

The 4-methylpiperazinyl group in the molecule might contribute to its cell permeability and targeting properties. This could be useful in designing molecules that can deliver drugs to specific cell types for targeted therapy [].

3-(4-Methyl-1-piperazinyl)phenylboronic acid is an organic compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methyl-1-piperazine moiety. Its molecular formula is C₁₁H₁₇BN₂O₂, and it has a molecular weight of approximately 220.08 g/mol. This compound typically appears as a white to off-white solid and has a density of about 1.2 g/cm³. Its boiling point is estimated to be around 417.7 °C at standard atmospheric pressure .

3-(4-Methyl-1-piperazinyl)phenylboronic acid is primarily known for its role in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. In these reactions, it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst and a base to yield biphenyl derivatives. The general reaction can be represented as follows:

where R represents the phenylboronic acid and R' represents the aryl or vinyl group from the halide .

Research indicates that 3-(4-Methyl-1-piperazinyl)phenylboronic acid exhibits potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its interactions with various biological targets, including enzymes and receptors, suggesting that it may have applications in drug development. The piperazine moiety is known for enhancing the pharmacological properties of compounds, potentially improving bioavailability and selectivity .

The synthesis of 3-(4-Methyl-1-piperazinyl)phenylboronic acid typically involves several steps:

- Formation of the Boronic Acid: The initial step often involves the reaction of phenylboronic acid with appropriate reagents to introduce the piperazine group.

- Substitution Reactions: The introduction of the 4-methyl group on the piperazine ring can be achieved through alkylation or acylation methods using suitable alkylating agents.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity .

3-(4-Methyl-1-piperazinyl)phenylboronic acid finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it is explored for developing new therapeutic agents targeting various diseases.

- Material Science: It can be utilized in creating boron-containing polymers and materials with specific properties .

Studies on the interactions of 3-(4-Methyl-1-piperazinyl)phenylboronic acid with biological systems have shown promising results. It interacts with several enzymes and receptors, indicating potential for therapeutic applications. For instance, its ability to inhibit certain enzymatic pathways has been investigated, suggesting that it could play a role in treating conditions associated with those pathways .

Several compounds share structural similarities with 3-(4-Methyl-1-piperazinyl)phenylboronic acid, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylpiperazin-1-YL)phenylboronic acid | Similar piperazine structure | Often used in different synthetic pathways |

| 3-(Pyridin-2-yl)phenylboronic acid | Contains a pyridine ring instead of piperazine | Different electronic properties affecting reactivity |

| 3-(N,N-Dimethylamino)phenylboronic acid | Dimethylamino group instead of piperazine | Enhanced solubility and potential bioactivity |

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological efficacy .